molecular formula C16H13ClO5 B6410693 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1261968-06-2

4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6410693
CAS No.: 1261968-06-2
M. Wt: 320.72 g/mol
InChI Key: GNZLKIHOOLLYDP-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both chloro and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a simpler aromatic compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield carboxylic acids, while reduction of the chloro group can produce a hydrogen-substituted aromatic compound.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the presence of both chloro and methoxycarbonyl functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-8-9(15(18)19)3-5-11(14)12-7-10(16(20)22-2)4-6-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLKIHOOLLYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691980
Record name 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-06-2
Record name 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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